molecular formula C10H12O5 B14406846 Dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate CAS No. 81787-83-9

Dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate

Katalognummer: B14406846
CAS-Nummer: 81787-83-9
Molekulargewicht: 212.20 g/mol
InChI-Schlüssel: OXJCATOAQOVQFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate is an organic compound with the molecular formula C10H14O4. It is a derivative of cyclohexene and contains two ester groups and a ketone group. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate can be synthesized through various methods. One common approach involves the Diels-Alder reaction between a diene and a dienophile. For example, the reaction of 2-methoxy-1,3-butadiene with ethyl-2-butynoate can produce a precursor, which is then hydrolyzed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under acidic or basic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions.

    Industry: Used in the production of polymers and other materials.

Wirkmechanismus

The mechanism of action of dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate involves its reactivity with various reagents. The ketone and ester groups are key functional sites that participate in chemical reactions. The molecular targets and pathways depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate is unique due to its combination of ester and ketone functional groups, which provide diverse reactivity. This makes it a versatile compound for various synthetic applications.

Eigenschaften

CAS-Nummer

81787-83-9

Molekularformel

C10H12O5

Molekulargewicht

212.20 g/mol

IUPAC-Name

dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate

InChI

InChI=1S/C10H12O5/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h5,7H,3-4H2,1-2H3

InChI-Schlüssel

OXJCATOAQOVQFW-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CCC(=O)C=C1C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.